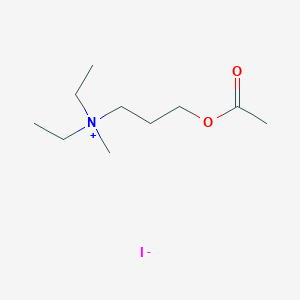
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxy group attached to the nitrogen atom of the ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide typically involves the following steps:
Formation of the Quaternary Ammonium Salt: The starting material, N,N-diethyl-N-methylpropan-1-amine, is reacted with iodomethane to form the quaternary ammonium salt, N,N-diethyl-N-methylpropan-1-aminium iodide.
Acetylation: The quaternary ammonium salt is then acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, such as chloride or bromide ions.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for precipitation of silver iodide) and sodium chloride or sodium bromide (for halide exchange).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium halides.
Hydrolysis: The major product is the corresponding alcohol, N,N-diethyl-N-methylpropan-1-amine.
Scientific Research Applications
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. In drug delivery applications, it can facilitate the transport of therapeutic agents across cell membranes by forming complexes with the drugs.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-methylpropan-1-aminium chloride
- N,N-Diethyl-N-methylpropan-1-aminium bromide
- N,N-Diethyl-N-methylpropan-1-aminium fluoride
Uniqueness
3-(Acetyloxy)-N,N-diethyl-N-methylpropan-1-aminium iodide is unique due to the presence of the acetyloxy group, which imparts specific chemical properties and reactivity
Properties
CAS No. |
93245-80-8 |
|---|---|
Molecular Formula |
C10H22INO2 |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
3-acetyloxypropyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-11(4,6-2)8-7-9-13-10(3)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VHDOWIDTUACBLO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCOC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
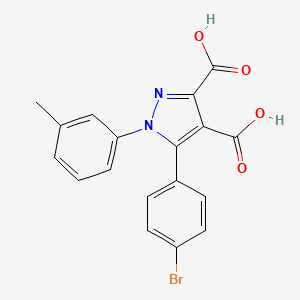
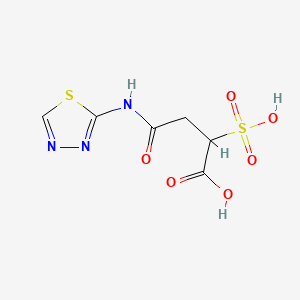
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
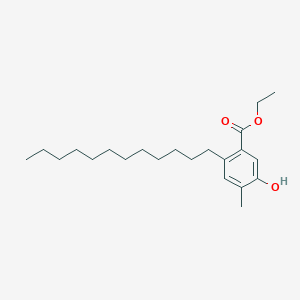
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)

![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
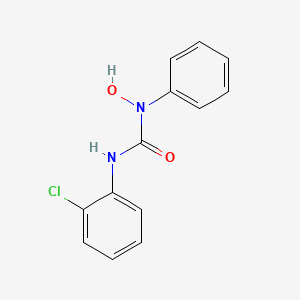
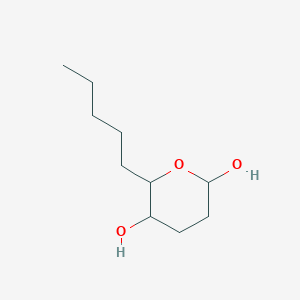

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
